Traxoprodil mesylate
Overview
Description
Traxoprodil mesylate, also known as CP-101606, is a compound developed by Pfizer. It acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit. This compound has shown potential in neuroprotective, analgesic, and anti-Parkinsonian effects in animal studies . It has also been researched for its potential to reduce brain damage after a stroke and for its rapid-acting antidepressant effects .
Mechanism of Action
Target of Action
Traxoprodil mesylate is a selective antagonist of the NR2B subunit of the NMDA receptor . The NMDA receptor is a type of ionotropic glutamate receptor, and the NR2B subunit is one of its components .
Mode of Action
As an antagonist, this compound binds to the NR2B subunit of the NMDA receptor and inhibits its function . This inhibition can potentiate the antidepressant-like effects of certain antidepressant drugs .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the neuroactive ligand-receptor interaction , glutamatergic synapse , and dopaminergic synapse pathways . The interaction with these pathways can lead to various downstream effects, contributing to its antidepressant activity.
Pharmacokinetics
This compound is metabolized in both extensive metabolizers (EMs) and poor metabolizers (PMs), with approximately 7% and 50% of the administered radioactivity excreted as unchanged drug in the excreta of EMs and PMs, respectively . The main metabolic pathways in EMs involve hydroxylation at the 3-position of the hydroxyphenyl ring and methylation of the resulting catechol followed by conjugation . In contrast, direct conjugation of traxoprodil with glucuronic or sulfuric acid is the major pathway in PMs . The metabolism of traxoprodil is mainly mediated by CYP2D6 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as the metabolic state of the individual. For instance, the elimination of traxoprodil is more rapid in EMs than in PMs, with terminal elimination half-lives of 2.8 and 26.9 hours, respectively . This suggests that the individual’s metabolic phenotype can significantly influence the pharmacokinetics and, consequently, the therapeutic efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Traxoprodil mesylate interacts with the NR2B subunit of the NMDA receptor . This interaction is crucial for its role in biochemical reactions. The NR2B subunit is part of the NMDA receptor, which plays a key role in synaptic plasticity and memory function .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by modulating the activity of the NMDA receptor, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the NR2B subunit of the NMDA receptor . This binding inhibits the activity of the receptor, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At certain thresholds, it exhibits antidepressant activity, and at high doses, it may have toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways . It undergoes aromatic hydroxylation at the phenylpiperidinol moiety, hydroxylation at the hydroxyphenyl ring, and O-glucuronidation .
Transport and Distribution
This compound is transported and distributed within cells and tissues .
Preparation Methods
The synthesis of traxoprodil mesylate involves several steps:
Protection and Bromination: 4-Hydroxypropiophenone is protected as the triisopropylsilyl ether and subsequently brominated with elemental bromine in carbon tetrachloride.
Coupling: The resultant bromo ketone is coupled with 4-hydroxy-4-phenylpiperidine to afford the racemic amino ketone.
Reduction: This amino ketone is stereoselectively reduced with sodium borohydride in ethanol, yielding the threo-amino alcohol.
Desilylation: Desilylation with tetrabutylammonium fluoride furnishes the racemic phenol compound.
Resolution: The compound is resolved into enantiomers by forming the corresponding D-tartaric acid salts.
Final Product: The title product is obtained by dissolving the D-(-)-tartaric salt in water in the presence of methanesulfonic acid.
Chemical Reactions Analysis
Traxoprodil mesylate undergoes various chemical reactions:
Oxidation and Reduction: It can be involved in oxidation and reduction reactions, particularly during its synthesis.
Substitution: The compound can undergo substitution reactions, especially during the coupling and desilylation steps.
Common Reagents and Conditions: Some common reagents used include elemental bromine, sodium borohydride, and tetrabutylammonium fluoride.
Major Products: The major products formed during these reactions include the intermediate bromo ketone, amino ketone, and the final threo-amino alcohol.
Scientific Research Applications
Comparison with Similar Compounds
Traxoprodil mesylate is unique in its selective antagonism of the NR2B subunit of the NMDA receptor. Similar compounds include:
Rislenemdaz (CERC-301, MK-0657): Another NR2B subunit-selective antagonist under development for depression.
Tirilazad mesylate: A 21-aminosteroid that inhibits lipid peroxidation and has neuroprotective properties.
This compound’s specificity for the NR2B subunit and its potential rapid-acting antidepressant effects distinguish it from these other compounds .
Properties
IUPAC Name |
1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol;methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3.CH4O3S/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17;1-5(2,3)4/h2-10,15,19,22-24H,11-14H2,1H3;1H3,(H,2,3,4)/t15-,19+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBWUANKVIMZIA-WRRDZZDISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172230 | |
Record name | Traxoprodil mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188591-67-5 | |
Record name | Traxoprodil mesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188591675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Traxoprodil mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRAXOPRODIL MESYLATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I23V4CCC9V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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